3-(3-Chlorophenyl)-3',5'-difluoropropiophenone

Vue d'ensemble

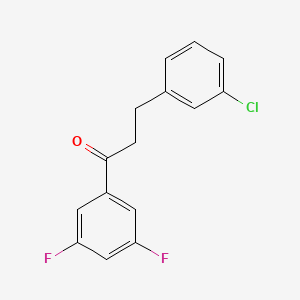

Description

3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone is a synthetic organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms on the propiophenone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone typically involves the Friedel-Crafts acylation of 3-chlorobenzene with 3,5-difluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which enhances yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Types of Reactions:

Oxidation: 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 3-(3-chlorophenyl)-3’,5’-difluorobenzoic acid.

Reduction: Formation of 3-(3-chlorophenyl)-3’,5’-difluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacology

The compound has been investigated for its potential pharmacological effects, particularly its cytotoxicity against cancer cell lines. Research has shown promising results regarding its ability to induce apoptosis and inhibit cell proliferation in various cancer types.

- Antitumor Activity : Studies indicate that 3-(3-Chlorophenyl)-3',5'-difluoropropiophenone exhibits significant cytotoxic effects against several cancer cell lines. For instance, an investigation reported IC50 values ranging from 10 to 20 µM, indicating effective inhibition of cancer cell growth .

- Mechanism of Action : The compound is believed to induce cell cycle arrest and activate apoptotic pathways, potentially through the modulation of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

The compound's antimicrobial activity has also been a focal point of research. Preliminary studies suggest effectiveness against a range of bacterial pathogens.

- Activity Spectrum : It has shown minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL against common cariogenic bacteria.

- Synergistic Effects : When used in combination with other antimicrobial agents, it demonstrated enhanced efficacy, suggesting potential applications in treating antibiotic-resistant infections.

Material Science

In addition to its biological applications, this compound is utilized in material science for developing new chemical processes and materials.

- Synthesis Intermediate : The compound serves as an intermediate in synthesizing more complex organic molecules, which can be critical for developing new drugs or materials .

Data Tables

Antitumor Effects

A study published in a peer-reviewed journal detailed the effects of this compound on renal cell carcinoma (RCC). It was found that the compound inhibited RCC cell growth effectively, supporting its potential as a therapeutic agent .

Antimicrobial Activity

Research focusing on oral pathogens demonstrated that the compound effectively inhibited the growth of cariogenic bacteria, highlighting its relevance in dental health applications. The study also noted synergistic effects when combined with other antimicrobial agents, which could lead to improved treatment protocols for oral infections.

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chlorophenyl and difluoropropiophenone moieties enhances its binding affinity and specificity towards these targets, resulting in its observed biological effects.

Comparaison Avec Des Composés Similaires

3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.

3-Chlorophenylacetylene: Another compound with a chlorophenyl group but differing in its alkyne functionality.

Uniqueness: 3-(3-Chlorophenyl)-3’,5’-difluoropropiophenone is unique due to the presence of both chlorophenyl and difluoropropiophenone groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

3-(3-Chlorophenyl)-3',5'-difluoropropiophenone is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C16H14ClF2O

- Molecular Weight : 304.73 g/mol

- Structure : The compound features a chlorophenyl group and difluoropropiophenone moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways, which can lead to significant therapeutic effects:

- Inhibition of Tumor Cell Proliferation : Research indicates that this compound exhibits inhibitory effects on tumor cell lines, particularly in HeLa cells, with IC50 values reported to be less than 100 nM .

- Phosphodiesterase Inhibition : It has been suggested that the compound may act as a phosphodiesterase (PDE) inhibitor, which could have implications for treating hyperproliferative diseases such as cancer .

In Vitro Studies

| Study | Cell Line | IC50 Value (nM) | Effect |

|---|---|---|---|

| Movsesian et al. | HeLa | <100 | Tumor cell proliferation inhibition |

| Unknown | Various tumor cell lines | >250 | PDE3A/B inhibition |

These studies demonstrate the compound's potential as an anti-cancer agent through its ability to inhibit cell proliferation while requiring higher concentrations for PDE inhibition .

Case Studies

- Cancer Treatment Potential : In a study focused on the treatment of cancer, the compound was shown to inhibit tumor growth in vivo, suggesting its potential utility in therapeutic applications. The modulation of PDE3A and PDE3B pathways was highlighted as a critical mechanism for its action .

- Pharmacokinetics and Safety Profile : Ongoing research is assessing the pharmacokinetic properties of this compound. Initial findings indicate favorable absorption and distribution characteristics, although further studies are required to fully understand its safety profile in clinical settings .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological aspects:

- Potential Carcinogenicity : The compound's structural similarities to known carcinogens necessitate thorough evaluation for potential adverse effects .

- In Vivo Toxicity Studies : Preliminary toxicity assessments have been conducted; however, comprehensive studies are still needed to establish safe dosage levels and identify any long-term health implications .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSUJFXGDUONEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644455 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-46-7 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.